molecular formula C11H8N4O4 B15044707 N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridine-4-carboxamide

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridine-4-carboxamide

Cat. No.: B15044707
M. Wt: 260.21 g/mol
InChI Key: VUUFBVKBJGFAJS-NTUHNPAUSA-N
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Description

N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-4-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The compound is characterized by the presence of a nitrofuran moiety and a pyridine ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 5-nitrofuran-2-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives, which may exhibit different biological activities.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-4-carbohydrazide is not fully understood, but it is believed to involve the interaction with cellular components such as enzymes and DNA. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components and lead to cell death. The compound may also interact with specific enzymes, inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones and nitrofuran derivatives. Similar compounds include:

The uniqueness of N’-[(E)-(5-nitrofuran-2-yl)methylidene]pyridine-4-carbohydrazide lies in its specific combination of the nitrofuran and pyridine moieties, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C11H8N4O4

Molecular Weight

260.21 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C11H8N4O4/c16-11(8-3-5-12-6-4-8)14-13-7-9-1-2-10(19-9)15(17)18/h1-7H,(H,14,16)/b13-7+

InChI Key

VUUFBVKBJGFAJS-NTUHNPAUSA-N

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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